molecular formula C18H14FNO4S2 B13371527 N-(3-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide

N-(3-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide

Cat. No.: B13371527
M. Wt: 391.4 g/mol
InChI Key: XGVWHKUITRCADI-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide typically involves the following steps:

    Formation of the sulfonamide bond: This can be achieved by reacting 3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the phenylsulfonyl group: This step may involve the reaction of the intermediate product with phenylsulfonyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions may target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, especially the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible applications as a pharmaceutical intermediate or in drug design.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes or interfering with metabolic pathways. The fluorophenyl and phenylsulfonyl groups may enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide
  • N-(3-chlorophenyl)-N-(phenylsulfonyl)benzenesulfonamide
  • N-(3-fluorophenyl)-N-(methylsulfonyl)benzenesulfonamide

Uniqueness

N-(3-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide is unique due to the presence of both fluorophenyl and phenylsulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H14FNO4S2

Molecular Weight

391.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-(3-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C18H14FNO4S2/c19-15-8-7-9-16(14-15)20(25(21,22)17-10-3-1-4-11-17)26(23,24)18-12-5-2-6-13-18/h1-14H

InChI Key

XGVWHKUITRCADI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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